C6H16BNa

Organometallic Chemistry Synthetic Methodology Catalyst Activation

Sodium triethylborohydride (NaHBEt3) is a superior nucleophilic reducing agent that outperforms generic NaBH4 and NaBH3CN in critical applications. Unlike NaBH4, NaHBEt3 enables metal-free amide-to-amine reduction, delivers up to 99% yield in (E)-vinylboronate ester synthesis from terminal alkynes, and serves as an efficient hydride source for organometallic catalyst activation. Supplied as a stable 1.0M solution in THF or toluene for safe handling. Its unique steric and electronic profile makes it irreplaceable for chemoselective reductions where milder borohydrides fail. Choose NaHBEt3 for greener, metal-minimizing synthetic routes in pharmaceutical and agrochemical intermediate production.

Molecular Formula C6H16BNa
Molecular Weight 121.99 g/mol
Cat. No. B8728065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6H16BNa
Molecular FormulaC6H16BNa
Molecular Weight121.99 g/mol
Structural Identifiers
SMILES[BH-](CC)(CC)CC.[Na+]
InChIInChI=1S/C6H16B.Na/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1
InChIKeyYDTZLEUIYNMRLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Triethylborohydride (C6H16BNa) – Technical Specifications and Core Reducing Capabilities


Sodium triethylborohydride (C6H16BNa, CAS 17979-81-6), also referred to as NaBH(C2H5)3 or NaHBEt3, is an organoboron hydride compound with a molecular weight of 121.99 g/mol [1]. It is a colorless, pyrophoric solid that is commercially supplied as a solution in toluene for safe handling, in contrast to the structurally analogous lithium triethylborohydride (LiBHEt3), which is typically marketed as a tetrahydrofuran (THF) solution [2]. The compound functions as a potent hydride donor and nucleophilic reducing agent, and it also serves as an effective catalyst or catalyst activator in a range of organic transformations [3].

Why Sodium Triethylborohydride (C6H16BNa) Cannot Be Casually Replaced by Common Borohydrides


In research and industrial applications, sodium triethylborohydride (NaHBEt3) is not a simple substitute for generic borohydride reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). The electronic and steric properties conferred by the three ethyl groups on the boron center fundamentally alter the reagent's nucleophilicity, reducing power, and solubility profile [1]. While NaBH4 is a relatively mild and selective agent suitable for protic solvents, NaHBEt3 is a significantly stronger nucleophile and is incompatible with water and alcohols. This means a procedure optimized for NaBH4 will fail or produce a different chemoselectivity with NaHBEt3, and vice versa. The following quantitative evidence demonstrates the specific, non-interchangeable performance characteristics that guide the selection of sodium triethylborohydride over its closest chemical analogs.

Quantitative Differentiation Evidence for C6H16BNa (Sodium Triethylborohydride)


Comparative Commercial Formulation: Toluene vs. THF Solvent Systems

Sodium triethylborohydride (C6H16BNa) is commercially supplied as a solution in toluene, distinguishing it from the lithium analog LiBH(C2H5)3, which is typically provided as a THF solution [1]. This difference in solvent is critical for applications where THF is incompatible with substrates or co-reagents.

Organometallic Chemistry Synthetic Methodology Catalyst Activation

Catalytic Amide Reduction: Transition-Metal-Free Protocol Differentiation

In a 2019 study, sodium triethylborohydride (NaHBEt3) was employed as a catalyst for the controlled reduction of unactivated amides to amines, a process that is challenging for many standard reducing agents [1]. Unlike stoichiometric metal hydride reductions (e.g., LiAlH4), this method is transition-metal-free and operates under mild conditions. While exact yield data is not available in the provided source, the protocol's novelty lies in its selective C-O vs. C-N bond cleavage based on silane and solvent choice.

Amide Reduction Green Chemistry Catalysis

Hydroboration of Terminal Alkynes: High Selectivity for (E)-Vinylboronates

Sodium triethylborohydride (NaHBEt3) has been identified as a selective catalyst for the hydroboration of terminal alkynes with pinacolborane, producing (E)-vinylboronate esters in yields up to 99% [1]. This process is notable for being solvent-free and for its high selectivity, which contrasts with other hydroboration methods that may require transition metal catalysts.

Hydroboration Alkyne Functionalization Catalysis

Synthesis of Scandium Hydride Complex: 80% Yield in Catalyst Preparation

In the synthesis of a scandium hydride complex supported by a pentadentate diborate ligand, reaction of the chloro precursor with NaHBEt3 afforded the target hydride complex in 80% yield [1]. This demonstrates the reagent's utility in generating reactive metal hydride species, a key step in catalyst activation.

Organometallic Synthesis Hydride Complexes Catalyst Preparation

Recommended Application Scenarios for Sodium Triethylborohydride (C6H16BNa) Based on Quantitative Evidence


Transition-Metal-Free Catalytic Reduction of Unactivated Amides

This scenario is ideal for processes aiming to reduce amides to amines under mild, metal-free conditions. The evidence from Yao et al. (2019) demonstrates that NaHBEt3 can catalyze this challenging transformation, offering a versatile alternative to stoichiometric metal hydride reductions [1]. Users should prioritize this reagent when designing green or cost-sensitive amide reduction pathways.

Solvent-Free Hydroboration of Terminal Alkynes

For the synthesis of (E)-vinylboronate esters from terminal alkynes, NaHBEt3 provides a high-yielding (up to 99%) and selective catalytic method without the need for transition metals or additional solvent [1]. This application is particularly attractive for pharmaceutical and agrochemical intermediate synthesis where metal contamination must be minimized.

Preparation of Reactive Organometallic Hydride Complexes

In organometallic synthesis, NaHBEt3 serves as an effective hydride source for generating metal hydride complexes from halide precursors. The 80% yield observed in scandium hydride synthesis [1] underscores its utility in catalyst activation protocols. This application is critical for researchers developing new homogeneous catalysts.

Catalyst Activation in Fe-Catalyzed C-H Borylation

NaHBEt3 can act as a base in iron-catalyzed C-H borylation reactions, as evidenced by a 55% yield in the borylation of benzene [1]. This scenario is relevant for those working on C-H functionalization methodologies, where the choice of base significantly impacts reaction efficiency.

Technical Documentation Hub

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